pKa Comparison: 5-(4-Chlorobenzyl)-1H-tetrazole vs. Carboxylic Acid and Unsubstituted Tetrazole
5-(4-Chlorobenzyl)-1H-tetrazole exhibits a predicted pKa of 4.69 ± 0.10, which falls within the canonical tetrazole acidity range (typically 4.5–4.9) and closely mimics the ionization behavior of a carboxylic acid moiety (pKa ≈ 4.2–4.4) at physiological pH [1]. The para-chloro substituent on the benzyl ring provides a modest electron-withdrawing inductive effect that slightly depresses the pKa relative to an unsubstituted benzyl analog [2].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 4.69 ± 0.10 (predicted) |
| Comparator Or Baseline | Carboxylic acid: pKa ≈ 4.2–4.4; Unsubstituted 1H-tetrazole: pKa ≈ 4.9 |
| Quantified Difference | Target pKa is within 0.2–0.5 log units of carboxylic acid; ~0.2 log units lower than unsubstituted tetrazole |
| Conditions | Calculated/predicted values (aqueous, 25°C) |
Why This Matters
This pKa range ensures deprotonation at physiological pH, enabling ionic and hydrogen-bonding interactions comparable to carboxylic acids while offering improved metabolic stability and membrane permeability profiles.
- [1] Ballatore, C.; Huryn, D. M.; Smith, A. B. III. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem 2013, 8 (3), 385–395. View Source
- [2] Lassalas, P.; Gay, B.; Lasfargeas, C.; James, M. J.; Tran, V.; Vijayendran, K. G.; Brunden, K. R.; Kozlowski, M. C.; Thomas, C. J.; Smith, A. B. III; Huryn, D. M.; Ballatore, C. Structure Property Relationships of Carboxylic Acid Isosteres. J. Med. Chem. 2016, 59 (7), 3183–3203. View Source
